N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ringThe reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent and potassium hydroxide (KOH) for basification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe)
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, it binds to tubulin, inhibiting its polymerization and thus preventing cell division . This interaction disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar compounds to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide include other oxadiazole derivatives such as:
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine: Known for its anticancer properties.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: Studied for its antibacterial activity.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Also known for its antibacterial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-8-9-18(14-16(15)2)22-25-26-23(29-22)24-21(27)17-10-12-20(13-11-17)28-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSBKOZMMBPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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